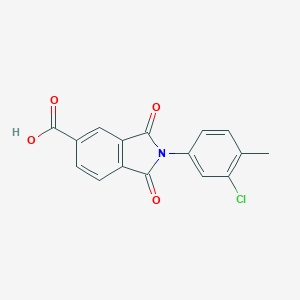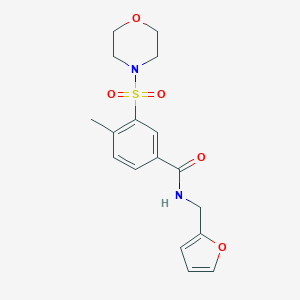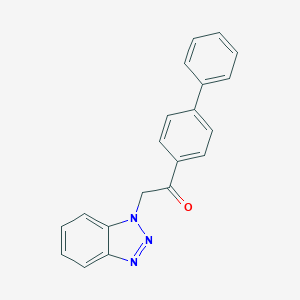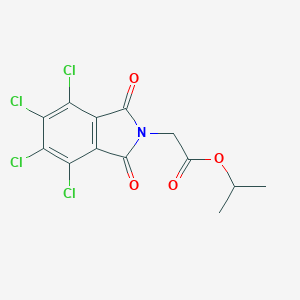
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C16H10ClNO4 and its molecular weight is 315.71g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Synthesis and Characterization
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been utilized in the synthesis and characterization of polymers. Maiti and Ray (1983) reported the polycondensation of diacid chlorides derived from this compound, resulting in unsaturated polyamide-imides with noteworthy solution, thermal, electrical, and other properties. These polymers exhibited solubility in highly polar solvents, high thermal stability, and crosslinking reactions under heating, making them potentially useful in high-performance applications (Maiti & Ray, 1983).
Gas Adsorption and CO2 Capture
The compound plays a role in the development of materials for gas adsorption and CO2 capture. Wang et al. (2020) utilized a derivative of this acid in the creation of a novel porous Ba-MOF (Metal-Organic Framework), which showed high separation selectivity for CO2/CH4 and CO2/N2. This indicates potential applications in environmental protection and energy fields, particularly in CO2 capture from flue gas and natural gas (Wang et al., 2020).
Development of Thermally Stable Materials
The acid has been a key component in synthesizing new poly(amide-imide)s with varying pendant substituents. Li et al. (2017) demonstrated that incorporating this compound led to materials with high glass transition temperatures, excellent thermal stability, and good solubility in various organic solvents. These properties suggest potential for usage in industries requiring materials that can withstand high temperatures and harsh chemical environments (Li et al., 2017).
Antimicrobial Activity Studies
Bedair et al. (2006) synthesized derivatives of this compound and evaluated their antimicrobial activities. Some compounds showed promising results, suggesting potential applications in the development of new antimicrobial agents (Bedair et al., 2006).
特性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c1-8-2-4-10(7-13(8)17)18-14(19)11-5-3-9(16(21)22)6-12(11)15(18)20/h2-7H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBJIPBBZOKNFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)

![4-Methyl-1-[3-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B434167.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)


![N-(2-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B434280.png)

![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)
![4-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B434407.png)

![butyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetate](/img/structure/B434439.png)

